molecular formula C7H10F3NO B14285893 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one CAS No. 127223-90-9

1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one

Cat. No.: B14285893
CAS No.: 127223-90-9
M. Wt: 181.16 g/mol
InChI Key: FQITUZRLEFKCEZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one typically involves the reaction of trifluoromethyl ketones with amines under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with an appropriate amine, such as isopropylamine, in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

127223-90-9

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one

InChI

InChI=1S/C7H10F3NO/c1-5(2)11-4-3-6(12)7(8,9)10/h3-5,11H,1-2H3

InChI Key

FQITUZRLEFKCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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